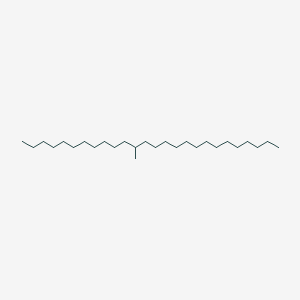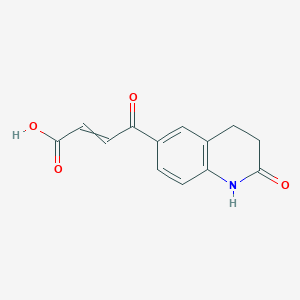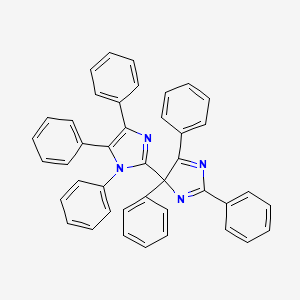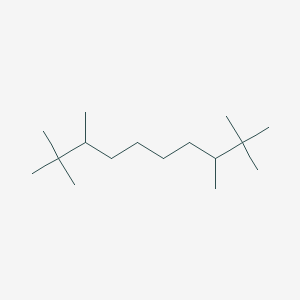
2,2,3,8,9,9-Hexamethyldecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,8,9,9-Hexamethyldecane is a branched alkane with the molecular formula C₁₆H₃₄ It is a hydrocarbon compound characterized by its unique structure, which includes multiple methyl groups attached to a decane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,8,9,9-Hexamethyldecane typically involves the alkylation of a decane derivative with methyl groups. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with a decane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain a high-purity product. The use of advanced catalytic systems and process optimization techniques can further enhance the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,8,9,9-Hexamethyldecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert any functional groups present in the compound to their corresponding reduced forms.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst can be used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) or halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while halogenation can produce various halogenated derivatives.
Applications De Recherche Scientifique
2,2,3,8,9,9-Hexamethyldecane has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of branching on the physical and chemical properties of alkanes.
Biology: Its interactions with biological membranes and proteins can be studied to understand the behavior of branched hydrocarbons in biological systems.
Medicine: Research into its potential as a drug delivery vehicle or its interactions with pharmaceutical compounds.
Industry: It can be used as a solvent or intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2,2,3,8,9,9-Hexamethyldecane involves its interactions at the molecular level. As a hydrocarbon, it primarily interacts through van der Waals forces. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability. Its branched structure can influence its solubility and reactivity, making it a unique compound for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,7,9,9-Hexamethyldecane: Another branched alkane with a similar structure but different branching positions.
2,2,3,8,9,9-Hexamethylundecane: A longer-chain alkane with additional methyl groups.
Uniqueness
2,2,3,8,9,9-Hexamethyldecane is unique due to its specific branching pattern, which affects its physical and chemical properties. This distinct structure can lead to different reactivity and interactions compared to other similar compounds, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
65604-60-6 |
|---|---|
Formule moléculaire |
C16H34 |
Poids moléculaire |
226.44 g/mol |
Nom IUPAC |
2,2,3,8,9,9-hexamethyldecane |
InChI |
InChI=1S/C16H34/c1-13(15(3,4)5)11-9-10-12-14(2)16(6,7)8/h13-14H,9-12H2,1-8H3 |
Clé InChI |
UJLLPGRIRKFTQY-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCC(C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


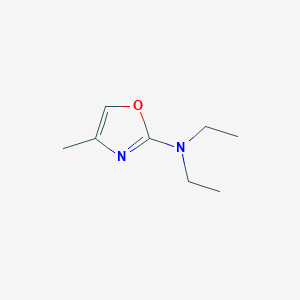

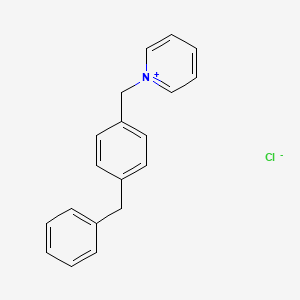
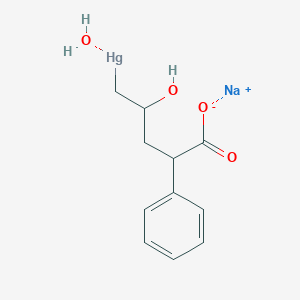
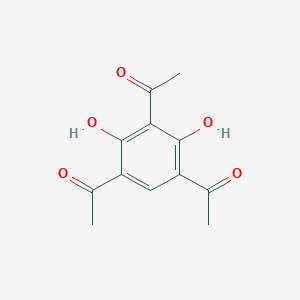
![Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate](/img/structure/B14487873.png)

![2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14487890.png)

![4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14487902.png)

